Ethyl Dibromofluoroacetate

Description

Overview of Halogenated Organic Compounds in Synthesis

Halogenated organic compounds, or organohalogens, are a class of molecules that play a crucial role in synthetic chemistry. beilstein-journals.org They are characterized by the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) covalently bonded to a carbon atom. nist.govmdpi.com This carbon-halogen bond is polar, with a slight positive charge on the carbon and a slight negative charge on the halogen, making the carbon atom susceptible to attack by nucleophiles.

This inherent reactivity is the cornerstone of their utility. Alkyl halides are versatile synthons, participating in a wide array of transformations, including nucleophilic substitution and elimination reactions. They are fundamental precursors for the formation of carbon-carbon and carbon-heteroatom bonds, notably through transition-metal-mediated cross-coupling reactions. beilstein-journals.org The specific halogen influences the bond strength and reactivity, with the C-F bond being the strongest in organic chemistry. researchgate.net This wide-ranging reactivity makes halogenated compounds indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. beilstein-journals.orgmdpi.com

Significance of Fluorine in Organic Molecules: A Contemporary Perspective

The introduction of fluorine into organic molecules can lead to profound and often beneficial changes in their physical, chemical, and biological properties. thieme-connect.comresearchgate.net Fluorine is the most electronegative element, and its small size, similar to that of a hydrogen atom, allows it to act as a bioisostere of a hydrogen atom or a hydroxyl group. figshare.comcardiff.ac.uknih.gov The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a drug molecule by blocking sites of oxidative metabolism. researchgate.netnih.gov

In medicinal chemistry, the strategic incorporation of fluorine is a widely used strategy to improve a drug candidate's profile. cardiff.ac.ukresearchgate.net It can modulate properties such as lipophilicity, which affects membrane permeability and bioavailability, and the acidity (pKa) of nearby functional groups, which can influence binding to biological targets. researchgate.netcharettelab.ca Consequently, an estimated 20% of all pharmaceuticals and 30% of agrochemicals contain at least one fluorine atom. cardiff.ac.uk The unique properties of fluorine also find applications in materials science, contributing to the development of high-performance polymers and liquid crystals with enhanced thermal and chemical resistance. acs.org

Historical Context of Ethyl Dibromofluoroacetate Research

While the broader field of organofluorine chemistry has a history stretching back over a century, the specific research trajectory of this compound is more recent, emerging as a valuable tool for "early discovery researchers". sigmaaldrich.comthieme-connect.com Its utility came to the forefront with the development of sophisticated synthetic methods requiring specialized fluorinated building blocks. A significant area of its application has been in the Reformatsky reaction, a method used to form carbon-carbon bonds. Researchers found that this compound reacts with carbonyl compounds (aldehydes and ketones) or imines in the presence of a metal, typically zinc, to create a variety of important fluorinated structures.

Notably, it has been instrumental in the diastereoselective synthesis of α-bromo-α-fluoro-β-lactams, which are precursors to fluorinated β-amino acids and potential antibiotics. Its use in the synthesis of precursors for the anticancer drug gemcitabine (B846) also highlights its importance in medicinal chemistry research. Early work in the 2010s demonstrated its effectiveness in producing fluorinated glycidic esters and monofluorinated cyclopropanes, further cementing its status as a versatile and indispensable reagent for constructing complex, fluorine-containing molecules. nih.gov

Scope and Objectives of Current Academic Inquiry into this compound

Current research involving this compound is focused on expanding its synthetic utility and developing new, highly selective methodologies. researchgate.netnih.govcardiff.ac.uk A primary objective is the creation of stereochemically complex molecules, which is crucial for the development of new pharmaceuticals where a specific three-dimensional arrangement is often required for biological activity.

Academic inquiry is centered on several key areas:

Asymmetric Synthesis : A major goal is the development of enantioselective reactions using this compound. This involves using chiral ligands to control the stereochemical outcome of reactions, such as the imino-Reformatsky reaction, to produce enantioenriched α-bromo-α-fluoro-β-lactams with high efficiency. nih.gov

Novel Cyclization Reactions : Researchers are exploring new ways to use the reagent in cyclization reactions to build complex ring systems. This includes Michael-initiated ring closures to form highly functionalized monofluorinated cyclopropanes, which are valuable building blocks in medicinal chemistry. nih.gov

Fluorinated Heterocycle Synthesis : There is significant interest in using this compound to synthesize novel fluorinated heterocycles. These structures are of great interest in drug discovery. For example, the reagent is used to prepare 2-fluoroaziridine-2-carboxylates.

Development of New Reagents : Research also involves modifying this compound itself to create new, even more versatile fluorinated building blocks. thieme-connect.com

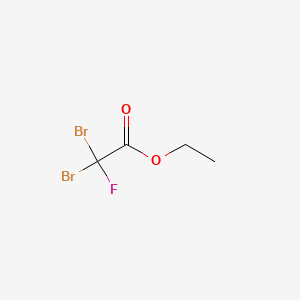

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2,2-dibromo-2-fluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5Br2FO2/c1-2-9-3(8)4(5,6)7/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COYRDMUQLSIAEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(F)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Br2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371887 | |

| Record name | Ethyl Dibromofluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

565-53-7 | |

| Record name | Ethyl Dibromofluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl Dibromofluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Ethyl Dibromofluoroacetate and Its Derivatives

Direct Synthesis Routes to Ethyl Dibromofluoroacetate

The direct synthesis of this compound involves the strategic formation of carbon-halogen bonds on a pre-fluorinated carbon framework.

A common preparative method for this compound involves the bromination of a suitable precursor where the carbon-fluorine bond is already established. chembk.com One documented route utilizes the reaction of diethyl difluoroacetate (B1230586) with hydrobromic acid. chembk.com In this process, the carbon-bromine bonds are formed through the reaction with the bromine source. The reaction is typically facilitated by the presence of an acid catalyst, such as sulfuric acid, and requires heating to proceed. chembk.com The final product is then purified from the reaction mixture by filtration or distillation. chembk.com

In the synthetic strategy starting from diethyl difluoroacetate, the fluorine atom is not introduced during the bromination step but is already present in the starting material. chembk.com This highlights a common approach in organofluorine chemistry where pre-fluorinated building blocks are elaborated, rather than introducing fluorine in later stages. researchgate.net The use of monofluorinated synthons is a key strategy for creating fluorine-containing products by forming carbon-carbon or carbon-heteroatom bonds. researchgate.net this compound itself serves as a key reagent for introducing the monofluorinated carbon center into other molecules. chemimpex.com

Synthesis of this compound Derivatives

The reactivity of the ester group in this compound allows for its conversion into other functional groups, expanding its utility in synthesis. thieme-connect.com While the parent compound is a valuable reagent, derivatives where one bromine atom is substituted, such as ethyl 2-azido-2-bromo-2-fluoroacetate, also serve as important precursors for further transformations. thieme-connect.comthieme-connect.com

The ester functionality can be chemically modified to yield other important classes of compounds, including nitriles and alcohols. thieme-connect.com

The ester group of this compound derivatives can be converted into a nitrile. thieme-connect.com For instance, a two-step strategy is employed to transform the ester into the corresponding nitrile, resulting in compounds like 2,2-dibromo-2-fluoroacetonitrile. thieme-connect.comthieme-connect.com This transformation provides access to α-fluorinated nitriles, which are valuable synthons.

The reduction of the ester moiety provides a direct route to α,α-dihalo-α-fluoro alcohols. The ester group of an this compound derivative, specifically ethyl 2-azido-2-bromo-2-fluoroacetate, can be converted into a primary alcohol. thieme-connect.com This transformation is achieved using a reducing agent such as lithium borohydride (B1222165) in the presence of trimethylborate, yielding 2-azido-2-bromo-2-fluoroethan-1-ol. thieme-connect.comthieme-connect.com

Data Table: Synthesis of this compound Derivatives

| Starting Material | Transformation | Reagents/Conditions | Product | Reference(s) |

| Ethyl 2-azido-2-bromo-2-fluoroacetate | Conversion to Nitrile | Two-step strategy | 2,2-dibromo-2-fluoroacetonitrile | thieme-connect.com, thieme-connect.com |

| Ethyl 2-azido-2-bromo-2-fluoroacetate | Conversion to Alcohol | Lithium borohydride, trimethylborate | 2-azido-2-bromo-2-fluoroethan-1-ol | thieme-connect.com, thieme-connect.com |

Ester Moiety Transformations

Formation of Tertiary Amides

The ester moiety of this compound derivatives can be converted into a tertiary amide. For instance, 2-azido-2-bromo-N,N-diethyl-2-fluoroacetamide can be synthesized from an ethyl 2-azido-2-bromo-2-fluoroacetate precursor. thieme-connect.comthieme-connect.com This transformation is accomplished in the presence of dimethylaluminium chloride. thieme-connect.comthieme-connect.com While a free NH functional group is often important for similar transformations, the formation of tertiary amides from certain starting materials can sometimes result in no product formation. thieme-connect.com

Transformation to Acyl Chlorides

Derivatives of this compound can also be converted into their corresponding acyl chlorides. thieme-connect.com Specifically, 2-azido-2-bromo-2-fluoroacetyl chloride can be prepared from an ethyl 2-azido-2-bromo-2-fluoroacetate intermediate through a three-step procedure. thieme-connect.comthieme-connect.com The conversion of a carboxylic acid to an acyl chloride is a common strategy to create a more electrophilic species that can readily react with primary and secondary amines to form amides. fishersci.it This activation is often achieved using reagents like thionyl chloride or oxalyl chloride. fishersci.it

Bromine Atom Functionalization

The bromine atoms on this compound are key to its utility as a bifunctional reagent. nih.gov They can be selectively functionalized to introduce other chemical groups. For example, copper-catalyzed reactions have been developed for the selective C5-H bromination and difluoromethylation of 8-aminoquinoline (B160924) amides using ethyl bromodifluoroacetate. nih.gov In these reactions, the combination of a cupric catalyst and an alkaline additive leads to C5-bromination, while a cuprous catalyst with a silver additive favors C5-difluoromethylation. nih.gov

Azide (B81097) Replacement to Generate Stereocenters

A significant application of bromine atom functionalization is the replacement of one bromine atom with an azide group. thieme-connect.com This reaction is noteworthy as it generates a stereocenter, leading to the formation of ethyl 2-azido-2-bromo-2-fluoroacetate. thieme-connect.comthieme-connect.com This chiral building block opens the door to the asymmetric synthesis of more complex molecules. For instance, the azide functional group can subsequently react via a Staudinger-Bertozzi probe, demonstrating its utility in bioconjugation. researchgate.net

Green Chemistry Approaches in this compound Synthesis

Interactive Data Table: Synthetic Transformations of this compound Derivatives

| Precursor | Reagent(s) | Product | Transformation Type |

| Ethyl 2-azido-2-bromo-2-fluoroacetate | Dimethylaluminium chloride | 2-azido-2-bromo-N,N-diethyl-2-fluoroacetamide | Formation of Tertiary Amide thieme-connect.comthieme-connect.com |

| Ethyl 2-azido-2-bromo-2-fluoroacetate | Three-step procedure | 2-azido-2-bromo-2-fluoroacetyl chloride | Transformation to Acyl Chloride thieme-connect.comthieme-connect.com |

| This compound | Azide source | Ethyl 2-azido-2-bromo-2-fluoroacetate | Azide Replacement thieme-connect.comthieme-connect.com |

| 8-Aminoquinoline amides | Ethyl bromodifluoroacetate, Cu(II) catalyst, alkaline additive | C5-brominated 8-aminoquinoline amides | Bromine Atom Functionalization nih.gov |

| 8-Aminoquinoline amides | Ethyl bromodifluoroacetate, Cu(I) catalyst, silver additive | C5-difluoromethylated 8-aminoquinoline amides | Bromine Atom Functionalization nih.gov |

Mechanistic Studies of Ethyl Dibromofluoroacetate Reactions

Reaction Mechanisms Involving Ethyl Dibromofluoroacetate as a Reagent

This compound (EDBFA) is a valuable reagent in organic synthesis, particularly in reactions that form new carbon-carbon bonds. Its utility stems from the presence of bromine and fluorine atoms on the α-carbon, which activates the carbon-halogen bond for metal insertion while imparting unique properties to the resulting products. Mechanistic studies have primarily focused on its role in Reformatsky-type reactions, where it serves as a precursor to a fluorinated zinc enolate.

The Reformatsky reaction is a well-established method for forming β-hydroxy esters by reacting an α-halo ester with a carbonyl compound, typically an aldehyde or ketone, in the presence of metallic zinc. beilstein-journals.orgwikipedia.orglibretexts.org The key step in the mechanism is the oxidative addition of zinc into the carbon-halogen bond of the α-halo ester to generate an organozinc reagent, commonly referred to as a Reformatsky enolate. wikipedia.orglibretexts.org These enolates are generally less reactive than lithium enolates, which prevents side reactions like self-condensation. wikipedia.org When this compound is used, a zinc enolate bearing both a bromine and a fluorine atom is formed, which can then react with various electrophiles.

The reaction of this compound with aldehydes in a Reformatsky-type reaction provides a direct route to α-bromo-α-fluoro-β-hydroxyesters. nih.gov In a process mediated by zinc and diethylaluminium chloride (Zn/Et₂AlCl), EDBFA reacts with both aliphatic and aromatic aldehydes. nih.gov The reaction, conducted at -20 °C, yields the target β-hydroxyalkanoates in moderate to good yields. Diethylaluminium chloride is reported to be crucial for the reaction to proceed cleanly. nih.gov The mechanism involves the formation of the zinc enolate of EDBFA, which then adds to the carbonyl group of the aldehyde.

Achieving stereocontrol in the Reformatsky reaction is a significant area of research. Asymmetric variants have been developed to produce enantioenriched products, which are valuable in pharmaceutical synthesis. theaic.org These methods often rely on the use of chiral ligands to direct the facial selectivity of the enolate's attack on the electrophile. semanticscholar.org

An enantioselective imino-Reformatsky reaction has been successfully developed for the reaction of this compound with imines, representing the first ligand-promoted approach using a halofluoroacetate. nih.gov This method utilizes a chiral amino alcohol ligand to induce asymmetry, leading to the formation of enantioenriched α-bromo-α-fluoro-β-lactams with high enantioselectivities, up to 96% ee. nih.govacs.org The use of a substoichiometric amount of a chiral ligand, such as (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-propan-1-ol, in the presence of diethylzinc (B1219324) (Et₂Zn) has proven effective. theaic.org The introduction of a phenyl group adjacent to the hydroxyl group in the ligand was found to be effective for stereoselectivity.

| Ligand | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|

| (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-propan-1-ol | 83 | 92 |

| Ligand with N-methyl-N-benzylamino group | 60 | 84 |

| Ligand with piperidino group | 52 | 87 |

| Ligand with morpholino group | 49 | 80 |

The reaction between this compound and imines can be controlled to produce α-bromo-α-fluoro-β-lactams with high diastereoselectivity. theaic.org This transformation often proceeds as a domino aza-Reformatsky/cyclization reaction, where the initial acyclic adduct cyclizes under the reaction conditions. beilstein-journals.orgnih.gov The use of chiral 1,2-amino alcohol ligands is highly effective in this process. nih.gov For instance, the ligand (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-propan-1-ol promotes the reaction to give β-lactams with the (3S,4R) configuration in good yields and high enantioselectivities. nih.gov This single-step process allows for the construction of multiple stereogenic centers. The stereochemical outcome can be inverted by using the opposite enantiomer of the ligand, (1S,2R), which yields the corresponding (3R,4S) product. beilstein-journals.org DFT calculations and mechanistic hypotheses suggest that the stereoselectivity arises from the formation of a (Z)-zinc enolate, which is stabilized by coordination between the bromine atom and the zinc center, forming a five-membered ring. nih.gov

| Imine Substituent (Aromatic Ring) | Yield (%) | Enantiomeric Excess (ee %) | Configuration |

|---|---|---|---|

| Phenyl | 83 | 92 | (3S,4R) |

| 4-Methylphenyl | 90 | 92 | (3S,4R) |

| 4-Methoxyphenyl | 88 | 93 | (3S,4R) |

| 4-Chlorophenyl | 79 | 96 | (3S,4R) |

| 2-Naphthyl | 81 | 94 | (3S,4R) |

| 2-Furyl | 53 | 85 | (3S,4R) |

The reaction of the Reformatsky reagent derived from this compound with imines, followed by intramolecular cyclization to yield β-lactams, can be viewed as a domino aza-Reformatsky/cyclization sequence. beilstein-journals.orgnih.gov This process is mechanistically significant as it efficiently constructs the four-membered azetidinone ring, a core structure in many antibiotics. theaic.org The proposed transition state to explain the observed stereoselectivity involves coordination between the zinc ion, the imine nitrogen, the chiral amino alcohol ligand, and the Reformatsky reagent itself. nih.gov This organized assembly dictates the facial selectivity of the nucleophilic attack on the imine, leading to the observed high levels of enantio- and diastereoselectivity in the final β-lactam product. beilstein-journals.orgnih.gov This methodology, however, has been found to be less effective with aliphatic imines, which tend to result in complex reaction mixtures. beilstein-journals.org

Reformatsky-Type Reactions

Reformatsky-Type Aza-Darzens Reaction with Imines

Formation of 2-Fluoroaziridine-2-carboxylates

The synthesis of 2-fluoroaziridine-2-carboxylates from this compound can be achieved through a Reformatsky-type aza-Darzens reaction. nih.govnih.gov This reaction involves treating this compound with an imine in the presence of zinc metal. nih.gov A key aspect of this transformation is its high chemoselectivity and diastereoselectivity, which is notably influenced by the choice of solvent. nih.gov

The use of acetonitrile (CH₃CN) as the solvent is crucial for the chemoselective formation of the aziridine product. nih.gov In this medium, the reaction yields 2-fluoroaziridine-2-carboxylates with high diastereoselectivity and in excellent yields, sometimes quantitatively. nih.gov For instance, the reaction between this compound and a specific imine in CH₃CN can result in a quantitative yield with a diastereomeric ratio (dr) of 85:15. nih.gov An interesting feature of this method is that the zinc metal does not require prior activation, which is often necessary in similar Reformatsky reactions. nih.gov

This process selectively produces the three-membered aziridine ring, avoiding the formation of other potential products such as α-bromo-α-fluoro-β-lactams, which are four-membered cyclization products, or noncyclized 3-amino-2-bromo-2-fluorocarboxylic esters. nih.gov It was observed that while investigating the synthesis of α-bromo-α-fluoro-β-lactams using diethylzinc (Et₂Zn), 2-fluoroaziridine-2-carboxylates were formed as a minor side product. nih.gov This led to the development of the zinc-mediated methodology specifically targeting the aziridines. nih.gov

The general procedure involves adding this compound to a suspension of zinc in acetonitrile at a reduced temperature, typically -10 °C. nih.gov After stirring for approximately an hour to form the organozinc reagent, the imine is added, and the reaction is allowed to proceed for several hours at the same temperature before being quenched. nih.gov

Table 1: Diastereoselective Synthesis of 2-Fluoroaziridine-2-carboxylates Data derived from studies on the Reformatsky-type aza-Darzens reaction.

| Reactant 1 | Reactant 2 | Promoter | Solvent | Diastereomeric Ratio (dr) | Yield |

| This compound | Imine | Zinc (Zn) | CH₃CN | 85:15 | Quantitative |

Cycloaddition Reactions

This compound serves as a valuable precursor in cycloaddition reactions for the synthesis of fluorinated cyclic compounds. Specifically, it is employed in [2+1] cycloaddition reactions to generate cyclopropane derivatives.

An efficient and operationally simple method for the synthesis of gem-bromofluorocyclopropanes utilizes this compound in [2+1] cycloaddition reactions with alkenes. acs.orgresearchgate.net This protocol is effective under mild conditions and provides the desired cyclopropane products in excellent yields. acs.orgresearchgate.net The methodology has proven to be scalable, with successful examples of multigram-scale synthesis. acs.orgresearchgate.net

The key intermediate in the [2+1] cycloaddition reaction is bromofluorocarbene (:CFBr). acs.orgresearchgate.net this compound (EDBFA) functions as an accessible and inexpensive source for the in situ generation of this carbene. acs.orgresearchgate.net The generated bromofluorocarbene is a reactive species that readily adds across the double bond of an alkene, leading to the formation of the three-membered gem-bromofluorocyclopropane ring. This approach avoids the use of ozone-depleting or less stable carbene precursors. researchgate.net

[2+1] Cycloadditions for Gem-Halofluorocyclopropanes

Wittig Reactions

This compound is a key reagent in modified Wittig reactions for the synthesis of various fluoroalkenes. These reactions provide a pathway to introduce a fluorinated carbon-carbon double bond into organic molecules.

The stereoselective synthesis of α-fluoroacrylates can be accomplished via a Wittig-type reaction involving this compound, triphenylphosphine (B44618), and an aldehyde or ketone. thieme-connect.com This method is particularly effective when promoted by a specific organometallic reagent.

A facile and mild method for the synthesis of α-fluoroacrylates is the diethylzinc-promoted Wittig reaction. thieme-connect.comresearchgate.net This pathway involves the reaction of this compound, triphenylphosphine, and an aldehyde in the presence of diethylzinc (Et₂Zn), which acts as the promoter. thieme-connect.com The reaction proceeds in very good yields even with nonactivated aldehydes and ketones. thieme-connect.comresearchgate.net

Table 2: Synthesis of α-Fluoroacrylates via Diethylzinc-Promoted Wittig Reaction Illustrative examples of the reaction with various aldehydes.

| Aldehyde | Reagents | Promoter | Product | Yield |

| Aromatic Aldehyde | This compound, PPh₃ | Diethylzinc | Ethyl 2-fluoro-3-arylacrylate | Good to Excellent |

| Aliphatic Aldehyde | This compound, PPh₃ | Diethylzinc | Ethyl 2-fluoro-3-alkylacrylate | Good to Excellent |

Stereoselective Synthesis of α-Fluoroacrylates

Michael Additions

The reaction of this compound with organometallic reagents, particularly zinc, generates a fluorinated enolate that serves as a potent nucleophile in Michael additions. This strategy provides a valuable route for the introduction of a fluoroacetoxyethyl group into various organic molecules.

Zinc Enolate Formation and Reactivity with Electron-Deficient Alkenes

The treatment of this compound with zinc metal leads to the formation of a reactive zinc enolate. The combination of zinc powder activated with lithium chloride (LiCl) has been shown to be particularly effective for generating this fluorinated enolate. This species readily engages in conjugate addition reactions with a variety of electron-deficient alkenes, also known as Michael acceptors. The unique reactivity of this zinc enolate allows for the construction of new carbon-carbon bonds under relatively mild conditions.

Formation of Monofluorinated Cyclopropanes

A significant application of the zinc enolate derived from this compound is in the one-step synthesis of highly functionalized monofluorinated cyclopropanes. This reaction proceeds through a tandem Michael addition-intramolecular substitution sequence. The zinc enolate first adds to an electron-deficient alkene. The resulting intermediate then undergoes an intramolecular nucleophilic substitution, where the enolate displaces a bromide ion, to close the three-membered ring.

This methodology is notable for its efficiency and applicability to a wide range of Michael acceptors, affording monofluorinated cyclopropane derivatives that are of significant interest in medicinal and materials chemistry. The incorporation of a fluorine atom can impart unique biological and physical properties to the cyclopropane ring, a structural motif present in many bioactive molecules.

Table 1: Synthesis of Monofluorinated Cyclopropanes

| Entry | Michael Acceptor | Product | Yield (%) |

| 1 | Diethyl benzylidenemalonate | Diethyl 2-fluoro-3-phenylcyclopropane-1,1-dicarboxylate | 95 |

| 2 | (E)-Ethyl cinnamate | Ethyl 1-carbethoxy-2-fluoro-3-phenylcyclopropanecarboxylate | 82 |

| 3 | 2-Benzylidene-1,3-indandione | 2-(2-Fluoro-1-(ethoxycarbonyl)cyclopropyl)-2-phenyl-1H-indene-1,3(2H)-dione | 91 |

| 4 | N,N-Dimethylcinnamamide | 1-(N,N-dimethylcarbamoyl)-2-fluoro-3-phenylcyclopropane | 75 |

Preparation of Spiro-oxindoles

Information regarding the direct preparation of spiro-oxindoles via a Michael addition of the zinc enolate of this compound to an oxindole-based Michael acceptor is not available in the reviewed scientific literature.

Glycidic Ester Formation from Ketones

Diethylzinc and Phosphine/Aminoethanol Mediated Pathways

The formation of glycidic esters (α,β-epoxy esters) from this compound and ketones, specifically mediated by diethylzinc in combination with phosphines or aminoethanols, is not well-documented in the surveyed literature.

Fluoroacetyl Carbene Transfer

Computational Chemistry for Mechanistic Elucidation

Analysis of Carbene-Metal Complexes

Mechanistic insights into reactions involving this compound (EDBFA) have pointed towards the formation of organometallic intermediates, particularly zinc carbenoids. The reaction of EDBFA with diethylzinc is proposed to generate a zinc carbenoid intermediate. nih.gov This reactive species plays a crucial role in subsequent chemical transformations.

One of the key reactions highlighting the involvement of a zinc carbenoid is the diethylzinc-promoted Wittig reaction. In this process, the zinc carbenoid formed from this compound reacts with triphenylphosphine to generate a corresponding ylide. This ylide can then react with aldehydes or ketones to produce α-fluoroacrylates. nih.gov The sequence of reactant addition is critical for the success of this transformation, underscoring the sensitive nature of the carbene-metal intermediate. nih.gov

The stereochemical outcome of the reaction of the zinc carbenoid with aldehydes can be explained using the Zimmerman-Traxler model. This model presupposes the formation of both E- and Z-enolates from the reaction of diethylzinc with EDBFA. These enolates then react with the aldehyde through a chair-like transition state, leading to the observed stereoselectivity in the formation of syn-α-bromo-α-fluoro-β-hydroxyesters. nih.gov

While the formation of a zinc carbenoid is a central mechanistic hypothesis, detailed spectroscopic or crystallographic analysis of this specific carbene-metal complex is not extensively reported in the literature. The evidence for its existence is primarily derived from the nature of the products formed and the stereochemical outcomes of the reactions.

Table 1: Proposed Intermediates in Diethylzinc-Promoted Reactions of this compound

| Reactants | Proposed Intermediate | Subsequent Reaction | Product Class |

| This compound, Diethylzinc | Zinc Carbenoid | Reaction with Triphenylphosphine | Ylide |

| Zinc Carbenoid, Aldehyde | E- and Z-Zinc Enolates | Zimmerman-Traxler Transition State | syn-α-bromo-α-fluoro-β-hydroxyesters |

| Ylide, Aldehyde/Ketone | Wittig Reaction Intermediate | Elimination of Triphenylphosphine Oxide | α-Fluoroacrylates |

Computational Studies on Interactions with Cellular Targets

A review of the scientific literature did not yield any computational studies specifically focused on the interactions of this compound with cellular targets. While computational methods are widely used to investigate the biological activities of various molecules, specific in silico studies detailing the binding or interaction of this compound with proteins, enzymes, or other cellular components have not been reported.

Applications of Ethyl Dibromofluoroacetate in Advanced Chemical Synthesis

Role in Pharmaceutical Development

Ethyl dibromofluoroacetate is an important intermediate in the synthesis of various pharmaceuticals. openpr.com Its utility stems from its capacity to generate fluorinated building blocks that can be incorporated into potential drug candidates, enhancing their therapeutic properties. nih.govopenpr.com

While this compound is generally cited as a useful precursor for fluorinated compounds in pharmaceutical development, specific examples of its direct application in the synthesis of named antiviral agents are not extensively detailed in publicly available research. openpr.com The incorporation of fluorine-containing moieties is a known strategy in the design of antiviral drugs to improve efficacy and metabolic stability.

A significant application of this compound is in the synthesis of novel anticancer agents. Research has demonstrated its use in preparing fluorinated β-lactams designed as analogues of the potent microtubule-disrupting agent, Combretastatin A-4 (CA-4). Microtubules are a critical target for anticancer drugs as they play a vital role in cell division.

In one study, a series of 3-fluoro and 3,3-difluoro substituted β-lactams were synthesized using a microwave-assisted Reformatsky reaction, where this compound or ethyl bromodifluoroacetate reacts with appropriate imines. Several of these synthesized compounds exhibited potent activity in human breast cancer cell lines. For instance, compound 32 (3-fluoro-4-(3-hydroxy-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one) and compound 33 (3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one) showed significant antiproliferative activity at nanomolar concentrations. Mechanistic studies indicated that these compounds function by inhibiting tubulin polymerization, leading to apoptosis (programmed cell death) in cancer cells.

Table 1: Anticancer Activity of Synthesized β-Lactam Compounds

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| 32 | MCF-7 | 0.075 |

| 32 | Hs578T | 0.033 |

| 33 | MCF-7 | 0.095 |

| 33 | MDA-MB-231| 0.620 |

Data sourced from studies on 3-fluoroazetidin-2-ones as anticancer agents.

The introduction of fluorine into drug molecules, often facilitated by reagents like this compound, is a key strategy for modifying and enhancing their properties. The strength of the carbon-fluorine bond can significantly improve the metabolic stability of a drug, making it more resistant to enzymatic degradation and thereby increasing its bioavailability and duration of action. nih.gov

Furthermore, fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, which can influence how a drug binds to its biological target. This modification can lead to improved potency and selectivity. The substitution of hydrogen with fluorine can also increase a molecule's lipophilicity, which may enhance its ability to cross cell membranes and reach its site of action. openpr.com

This compound is a valuable precursor for the synthesis of non-canonical amino acids and peptidomimetics, which are important in drug discovery. Fluorinated amino acids, when incorporated into peptides, can induce specific conformations and enhance stability against proteolytic enzymes.

One synthetic route involves using EDBFA to create (Z)-α-fluoroacrylates. nih.gov These fluoroacrylates serve as essential building blocks for diastereoselective synthesis of β-fluoroallylamines, which are key synthons for creating fluorinated pseudopeptides. nih.gov In these structures, the fluoroolefin group can act as a bioisostere, or a mimic, of the amide bond found in natural peptides. This mimicry allows the molecule to retain its shape and biological activity while being resistant to hydrolysis. nih.gov

A specific and notable application of this compound is in the synthesis of a fluorinated analogue of Ezetimibe, a drug used to lower cholesterol levels. The synthesis involves a multi-step process that begins with the preparation of an α-bromo-α-fluoro-β-lactam from EDBFA.

The key steps in this synthesis are:

A Reformatsky-type reaction of this compound with a specific imine to produce the core α-bromo-α-fluoro-β-lactam structure.

A diastereoselective radical allylation to introduce the crucial C3 alkyl side chain onto the β-lactam ring.

Further chemical modifications of the allyl side chain, including Wacker oxidation and nucleophilic arylation, to complete the synthesis of the fluorinated Ezetimibe analogue.

This synthetic pathway demonstrates the utility of EDBFA in constructing complex, stereochemically defined pharmaceutical compounds.

Utilization in Agrochemical Development

This compound is recognized as a building block for the synthesis of fluorinated molecules within the agrochemical industry, which includes the development of pesticides, herbicides, and fungicides. nih.govopenpr.com The incorporation of fluorine can enhance the efficacy and stability of these agents. However, detailed research findings and specific examples of commercial or developmental agrochemicals synthesized directly from this compound are not widely documented in the available literature.

Formulation of Pesticides

The introduction of fluorine into biologically active molecules is a critical strategy in the development of modern agrochemicals, with approximately 40% of new active compounds in this sector containing at least one fluorine atom. nih.gov this compound plays a foundational role in this area by enabling the synthesis of fluorinated intermediates that are subsequently used to build more complex pesticide molecules. nih.gov

One key synthetic route involves the conversion of EDBFA into dibromofluoroacetonitrile. This is achieved through a two-step process: first, treatment with aqueous ammonium (B1175870) hydroxide (B78521) to produce dibromofluoroacetamide, followed by dehydration. The resulting halonitriles are valuable intermediates that can be converted into halopyridines, a class of compounds with significant applications in the pesticide industry. nih.gov

Table 1: Synthesis of Pesticide Intermediates from EDBFA

| Step | Reactant(s) | Product | Significance |

|---|---|---|---|

| 1 | This compound, NH₄OH | Dibromofluoroacetamide | Conversion of ester to amide |

| 2 | Dibromofluoroacetamide, P₂O₅ | Dibromofluoroacetonitrile | Dehydration to nitrile |

This table illustrates a synthetic pathway where EDBFA is used to generate key intermediates for pesticide formulation.

Formulation of Herbicides

Similar to its role in pesticide development, this compound serves as a crucial building block for the synthesis of fluorinated herbicides. The incorporation of fluorine can enhance the efficacy and metabolic stability of the final product. While direct formulation into final herbicidal products is not its primary use, EDBFA is instrumental in creating the fluorinated synthons required for their assembly. The chemical pathways and intermediates, such as halopyridines, are often relevant to both pesticide and herbicide development. nih.gov

Contribution to Materials Science

The application of this compound extends into material science, where it is used in the synthesis of specialized fluorinated molecules. nih.gov The unique properties imparted by fluorine, such as thermal stability and altered electronic characteristics, make these resulting compounds valuable for advanced materials.

Synthesis of High-Performance Polymers

This compound contributes to polymer science primarily through the synthesis of fluorinated monomers. For instance, EDBFA can be used to synthesize (Z)-α-fluoroacrylates. nih.gov Acrylates are well-known monomers used in the production of a wide variety of polymers. The introduction of a fluorine atom onto the acrylate (B77674) backbone can lead to polymers with enhanced properties.

It is noteworthy that in certain synthetic methodologies, such as the diethylzinc-promoted synthesis of fluorinated cyclopropanes from acrylates, the reagents used can inadvertently promote the polymerization of the acrylate substrates. nih.gov This indicates the high reactivity of these fluorinated monomers towards polymerization, a characteristic that can be harnessed for the controlled synthesis of high-performance fluoropolymers.

Generation of Fluorinated Building Blocks

This compound is highly valued as a versatile reagent for creating a wide array of fluorinated building blocks, which are essential intermediates in organic synthesis. nih.gov Its diverse functionalities, including two exchangeable bromine atoms, allow for a variety of chemical transformations. nih.gov

Production of Specialty Chemicals

The reactivity of EDBFA allows for its conversion into numerous specialty chemicals. Through reactions involving organometallic reagents, it provides access to important fluorinated compounds like fluoroolefins and fluorocyclopropanes. nih.gov For example, a zinc-mediated Wittig-type reaction with aldehydes yields (Z)-α-fluoroacrylates with high efficiency. nih.gov These products are not only potential monomers for polymers but also serve as precursors for other complex molecules.

Another important transformation is the Reformatsky reaction. When EDBFA reacts with aldehydes or ketones in the presence of zinc, it forms α-bromo-α-fluoro-β-hydroxy esters. nih.gov These compounds are valuable intermediates for synthesizing fluorinated analogs of biologically active molecules.

Table 2: Selected Fluorinated Building Blocks Synthesized from EDBFA

| Reaction Type | Reagents | Product Class | Yield |

|---|---|---|---|

| Wittig-type Olefination | Aldehydes, PPh₃, Et₂Zn | (Z)-α-fluoroacrylates | 75-95% |

| Reformatsky Reaction | Aldehydes/Ketones, Zn | α-bromo-α-fluoro-β-hydroxy esters | Good |

This table summarizes key transformations of EDBFA into other valuable fluorinated building blocks, highlighting the reaction type and typical product classes.

Synthesis of Fluorinated Heterocycles

Fluorinated heterocycles are of great interest in medicinal chemistry and drug discovery due to the favorable properties conferred by the fluorine atom. rsc.org this compound is a key precursor in the synthesis of several classes of these compounds, including fluorinated β-lactams and aziridines. nih.govrsc.org

For instance, the reaction of EDBFA with imines in the presence of zinc can lead to the formation of fluorinated β-lactams. nih.gov These structures are analogs of widely used antibiotics. The reaction mechanism is believed to proceed through a (Z)-zinc enolate, which is stabilized by coordination between the bromine and zinc atoms. nih.gov Similarly, fluorinated aziridines, another important class of heterocyclic compounds, can be synthesized using EDBFA. rsc.org The incorporation of fluorine into these cyclic structures can significantly alter their biological activity and stability. rsc.org

Introduction of CF2 Group

This compound (EDBFA) is a significant reagent in synthetic organic chemistry, highly valued for its role as a source for the difluoromethylene (CF2) group. innospk.com The incorporation of this moiety into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov This is due to the unique characteristics of the fluorine atom, such as its small size and high electronegativity. nih.gov EDBFA's structure, featuring two bromine atoms and one fluorine atom on the α-carbon, allows for a variety of chemical transformations that facilitate the introduction of the CF2 unit into diverse molecular scaffolds. nih.gov

One of the most prominent methods for introducing a difluoromethylene group using a related compound, ethyl bromodifluoroacetate, is the Reformatsky reaction. innospk.comwikipedia.org In this reaction, the reagent reacts with aldehydes or ketones in the presence of zinc to yield 2,2-difluoro-3-hydroxy esters. innospk.comwikipedia.org These products serve as crucial precursors for more complex fluorinated molecules. innospk.com

Research has demonstrated the versatility of EDBFA in various synthetic strategies. For instance, in the presence of copper powder, ethyl bromodifluoroacetate can undergo Michael-type reactions with α,β-unsaturated carbonyl compounds. wikipedia.org Another approach involves a diethylzinc-promoted Wittig-type reaction between EDBFA, triphenylphosphine (B44618), and an aldehyde or ketone to produce α-fluoroacrylates. nih.gov The proposed mechanism suggests the formation of a zinc carbenoid that reacts with triphenylphosphine to generate an ylide, which then reacts with the carbonyl compound. nih.gov

Furthermore, EDBFA has been utilized in a dual role as both a C1 synthon and a difluoroalkylating reagent in one-pot cascade reactions with primary amines to synthesize valuable fluorine-containing heterocycles. rsc.orgresearchgate.net In these processes, difluorocarbene is generated from EDBFA and participates in the catalytic cycle. researchgate.net The ability of EDBFA to serve as a precursor to difluorocarbene opens up pathways for constructing complex molecules, such as 2-fluoroindoles from ortho-vinylanilines in a formal [4+1] cyclization. researchgate.net

The applications of introducing a CF2 group are extensive, particularly in the development of pharmaceuticals and agrochemicals. nih.gov The difluoromethyl group can act as a bioisostere for hydroxyl or thiol groups, potentially enhancing the biological activity of a molecule. guidechem.comdigitellinc.com

Below is a table summarizing key reactions involving this compound and related reagents for the introduction of fluorinated groups.

| Reaction Type | Reagents | Product Type | Ref |

| Reformatsky Reaction | Aldehydes/Ketones, Zinc | 2,2-Difluoro-3-hydroxy esters | innospk.comwikipedia.org |

| Michael Addition | α,β-Unsaturated Carbonyls, Copper | Difluoromethylated compounds | wikipedia.org |

| Wittig-type Olefination | Aldehydes/Ketones, Et2Zn, PPh3 | (Z)- or (E)-α-Fluoroacrylates | nih.gov |

| Cascade Cyclization | Primary Amines, Na2CO3 | Fluorine-containing heterocycles | rsc.orgresearchgate.net |

| Cross-Coupling | Aryl Boronic Acids, Copper Catalyst | α-Fluoro-α-arylacetic acid derivatives | nih.gov |

Research in Chemical Biology

The unique properties conferred by the difluoromethylene group make compounds derived from this compound valuable tools in chemical biology for probing complex biological systems.

Study of Enzyme Mechanisms

The introduction of fluorine into bioactive molecules can significantly modify their interactions with enzymes, making them useful probes for studying enzyme mechanisms. researchgate.net The difluoromethylene group is considered a bioisostere of an ether (ethoxy) or carbonyl group, allowing fluorinated analogs to mimic natural substrates or inhibitors. guidechem.com The high electronegativity of the fluorine atoms in the α-position to a carbonyl group increases the electrophilicity of the carbonyl carbon, which can enhance interactions with active sites of enzymes. guidechem.com

Fluorinated compounds such as α,α-difluoro-β-lactams, which can be synthesized using reagents like ethyl bromodifluoroacetate, are important in the development of antibiotics due to their enhanced stability and bioactivity. innospk.com These molecules can act as mechanism-based inhibitors, forming covalent bonds with active site residues (e.g., serine in β-lactamases), thereby providing insights into the catalytic mechanism of enzyme inactivation. Similarly, other synthesized structures like fluorinated β-lactams and aziridines are considered important motifs for modifying enzyme inhibition activity, allowing researchers to study the structure-activity relationships and the specific interactions that govern molecular recognition and catalysis within the enzyme's active site. researchgate.net

Exploration of Protein Interactions and Biochemical Pathways

EDBFA is a precursor for synthesizing fluorinated building blocks that can be incorporated into larger biomolecules like peptides to study protein interactions and biochemical pathways. nih.gov Fluorinated amino acids, for example, are valuable for designing hyperstable protein folds and for directing highly specific protein-protein interactions. nih.gov

One key application is the use of fluoroolefins, synthesized from EDBFA derivatives, as peptide bond mimics. nih.gov The fluoroolefin moiety shares steric and electronic similarities with the amide bond but is resistant to enzymatic cleavage by proteases. nih.gov Incorporating these mimics into peptides allows researchers to create stabilized peptide analogs. These analogs can be used to study protein-protein interactions without the complication of rapid degradation, helping to elucidate the structural requirements for binding and the dynamics of interaction networks. nih.gov For instance, fluorinated cyclopropyl (B3062369) amino acids, synthesized via zinc-mediated cyclopropanation with EDBFA, can be integrated into peptidomimetics to explore new localized structural features and their impact on biological activity. nih.gov

The table below highlights the application of EDBFA-derived structures in chemical biology research.

| Application Area | EDBFA-Derived Structure | Biological Target/System | Research Goal | Ref |

| Enzyme Inhibition | Fluorinated β-lactams | β-lactamases | Study of enzyme inactivation mechanisms | innospk.comresearchgate.net |

| Protein Structure & Interaction | Peptides with fluoroolefin mimics | Proteases, Receptors | Elucidate binding requirements, stabilize peptides | nih.gov |

| Protein Design | Fluorinated amino acids | Peptides/Proteins | Create hyperstable folds, direct specific interactions | nih.gov |

| Bioactive Probes | Difluoromethylated compounds | Various enzymes and pathways | Mimic natural substrates (bioisosterism) | guidechem.com |

Toxicology and Environmental Impact of Ethyl Dibromofluoroacetate

Toxicological Profiles and Mechanistic Toxicology

The toxicological properties of Ethyl Dibromofluoroacetate are primarily understood from safety data sheets, which indicate significant acute hazards. thermofisher.comspectrumrx.com Detailed mechanistic studies and chronic exposure data are limited in publicly available literature.

Acute Effects: Exposure to this compound can lead to severe and immediate health effects. The compound is classified as corrosive and is known to cause severe skin and eye burns upon contact. thermofisher.comspectrumrx.comnih.gov Inhalation of its vapors is irritating to the respiratory system and may cause chemical burns to the mucous membranes and upper respiratory tract. spectrumrx.comsynquestlabs.com Ingestion can result in corrosive damage to the mouth, throat, and stomach, with a potential for perforation. spectrumrx.comfishersci.se High vapor concentrations may also lead to systemic symptoms such as headache, dizziness, nausea, and vomiting. thermofisher.comfishersci.com

| Affected Area | Reported Acute Effects | Source Index |

|---|---|---|

| Skin | Causes severe burns, corrosive damage | thermofisher.comspectrumrx.com |

| Eyes | Causes severe burns and eye damage, potential for blindness | thermofisher.comspectrumrx.com |

| Respiratory System | Irritation, chemical burns to mucous membranes and respiratory tract | spectrumrx.comsynquestlabs.com |

| Gastrointestinal Tract | Corrosive to mouth, throat, and stomach; danger of perforation | spectrumrx.comfishersci.se |

| Systemic | Headache, dizziness, tiredness, nausea, vomiting (at high vapor concentrations) | thermofisher.comfishersci.com |

Chronic Effects: There is a notable lack of information regarding the chronic effects of exposure to this compound. Safety data sheets consistently report that data on carcinogenicity, mutagenicity, reproductive toxicity, and teratogenicity are not available. spectrumrx.comfishersci.sefishersci.com The toxicological properties of the compound have not been fully investigated, precluding a detailed assessment of long-term exposure risks. fishersci.com

The primary routes through which individuals may be exposed to this compound are well-defined based on its physical properties and acute effects.

| Route | Description | Source Index |

|---|---|---|

| Inhalation | Breathing in vapors, mists, or sprays. | spectrumrx.comfishersci.com |

| Dermal (Skin) | Direct contact with the liquid, leading to skin absorption. | spectrumrx.comfishersci.com |

| Ocular (Eyes) | Direct contact of the liquid or its vapors with the eyes. | spectrumrx.comfishersci.com |

| Ingestion | Swallowing the substance. | spectrumrx.comfishersci.com |

The most immediate mechanism of toxicity for this compound is its corrosive action on biological tissues. thermofisher.comnih.gov Upon contact with skin, eyes, or mucous membranes, the compound can cause severe burns and tissue damage. spectrumrx.comfishersci.com This effect is likely due to the chemical reactivity of the molecule, which can lead to non-specific destruction of cellular structures and proteins, resulting in cell death and inflammation. In cases of ingestion, this corrosive action can lead to perforation of the gastrointestinal tract. fishersci.se

This compound is recognized for its utility as an alkylating agent in organic synthesis, where it reacts with nucleophiles. researchgate.net This chemical reactivity suggests a potential molecular mechanism of toxicity. As an electrophilic compound, it has the capacity to form covalent bonds with nucleophilic sites in biological macromolecules, such as DNA and proteins. nih.govresearchgate.net Such alkylation can disrupt normal cellular processes, damage genetic material, and lead to cytotoxicity or genotoxicity. The reactivity of similar halogenated compounds with thiol groups in cysteine residues, a key component of many proteins and the antioxidant glutathione (B108866), further supports this potential mechanism. researchgate.net

The metabolism of foreign compounds typically occurs in two phases:

Phase I Reactions: These reactions introduce or expose functional groups, usually increasing the polarity of the molecule. For this compound, the primary Phase I reaction would likely be hydrolysis of the ester bond. This reaction, catalyzed by carboxylesterase enzymes found in the liver, blood, and other tissues, would cleave the molecule into ethanol (B145695) and dibromofluoroacetic acid. researchgate.net

Phase II Reactions: These reactions involve the conjugation of the modified compound with an endogenous molecule to facilitate its excretion. As an electrophilic compound, this compound or its metabolites could be detoxified by conjugation with glutathione (GSH). nih.govmdpi.com This process, catalyzed by glutathione S-transferases (GSTs), is a major pathway for eliminating reactive electrophiles. nih.gov The resulting glutathione conjugate would then be further processed into a mercapturic acid derivative, a water-soluble compound that can be readily excreted in the urine. nih.gov

Reproductive and Developmental Toxicity Research

Carcinogenicity Assessment and Mutagenicity Data

There is a lack of specific data on the carcinogenicity and mutagenicity of this compound. For the similar compound, ethyl bromodifluoroacetate, safety data sheets indicate that no data is available to assess its carcinogenic or mutagenic potential. thermofisher.comsynquestlabs.com

For a related compound, ethyl bromoacetate (B1195939), some mutagenicity testing has been conducted. It was reported to be negative in the Ames Salmonella assay with various strains, both with and without metabolic activation. However, in a mouse lymphoma assay, it showed weakly positive results without S9 activation and a positive result with S9 activation. nih.gov No epidemiological studies or case reports investigating the association of exposure to ethyl bromoacetate and cancer risk in humans were identified. nih.gov

Mutagenicity Data for Ethyl bromoacetate

| Test System | Strains/Cell Line | Metabolic Activation | Result |

|---|---|---|---|

| Ames Salmonella Assay | S. typhimurium TA98, TA100, TA1535, TA1537, TA1538 | With and Without S9 | Negative |

| Mouse Lymphoma Assay | L5178Y TK+/- | Without S9 | Weakly Positive |

Environmental Fate and Degradation Pathways

The environmental behavior of this compound is not well-characterized. Information from related compounds provides some general insights into its likely environmental fate.

Persistence and Degradability in Environmental Compartments

For the related compound ethyl bromodifluoroacetate, persistence is considered unlikely. fishersci.comthermofisher.com It is described as not readily biodegradable. thermofisher.com Due to its insolubility in water, its persistence in aqueous environments may be limited. fishersci.comthermofisher.com

Mobility in Water and Soil

The mobility of related compounds in the environment appears to be influenced by competing physical properties. Ethyl bromodifluoroacetate is reported to be insoluble in water, which would suggest it is not likely to be mobile in the environment. fishersci.comthermofisher.com However, it is also described as a volatile compound, which means it will likely be mobile in the environment due to evaporation. fishersci.comthermofisher.com Spillage of ethyl bromodifluoroacetate is considered unlikely to penetrate soil. thermofisher.com

Potential for Bioaccumulation

There is limited information regarding the bioaccumulation potential of these types of compounds. For ethyl bromodifluoroacetate, one source states there is no information available, while another suggests it may have some potential to bioaccumulate. fishersci.comthermofisher.com

Environmental Monitoring and Risk Assessment

There are no specific environmental monitoring programs or risk assessments for this compound documented in the available literature. General principles of environmental risk assessment involve evaluating the potential for a substance to cause adverse effects on ecosystems. probiologists.com This process includes identifying hazards, assessing exposure, and characterizing the risk. probiologists.comglueup.com Such assessments are crucial for establishing comprehensive environmental monitoring programs, including determining sampling locations and frequency. glueup.com

Advanced Analytical Techniques for Ethyl Dibromofluoroacetate Characterization in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are paramount for the structural elucidation of ethyl bromodifluoroacetate, offering non-destructive analysis of its molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of fluorinated organic molecules. nih.gov For ethyl bromodifluoroacetate, ¹H NMR, ¹³C NMR, and especially ¹⁹F NMR provide definitive structural information. rsc.orgchemicalbook.comchemicalbook.com

¹H NMR spectroscopy is used to identify the ethyl group in the molecule, while ¹³C NMR provides information about the carbon skeleton, including the carbonyl carbon and the carbon atom bonded to the fluorine atoms. rsc.org

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Structural Assignment |

|---|---|---|---|

| ¹H | ~1.3 | Triplet | -CH₃ (Ethyl group) |

| ¹H | ~4.3 | Quartet | -OCH₂- (Ethyl group) |

| ¹³C | ~14 | Singlet | -CH₃ (Ethyl group) |

| ¹³C | ~63 | Singlet | -OCH₂- (Ethyl group) |

| ¹³C | ~116 (split by F) | Triplet | -CBrF₂- |

| ¹³C | ~164 (split by F) | Triplet | C=O (Ester carbonyl) |

| ¹⁹F | -90 to -110 | Singlet or Triplet (if coupled to adjacent protons) | -CBrF₂- |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. nih.gov For ethyl bromodifluoroacetate, the IR spectrum will show characteristic absorption bands corresponding to the ester group and the carbon-halogen bonds. The most prominent peak is typically the carbonyl (C=O) stretch of the ester group. The C-F and C-Br bonds also exhibit characteristic absorptions in the fingerprint region of the spectrum. chemicalbook.com

| Functional Group | Characteristic Absorption Band (cm⁻¹) |

|---|---|

| C=O (Ester) | 1750 - 1780 |

| C-O (Ester) | 1100 - 1300 |

| C-F | 1000 - 1400 |

| C-Br | 500 - 600 |

| C-H (Alkyl) | 2850 - 3000 |

Note: The data in the table represents typical IR absorption ranges for the specified functional groups. nih.govchemicalbook.com

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. nist.gov For ethyl bromodifluoroacetate (C₄H₅BrF₂O₂), the molecular weight is approximately 202.98 g/mol . nih.govnist.gov

In electron ionization mass spectrometry (EI-MS), the molecular ion peak [M]⁺ would be observed, along with characteristic isotopic peaks for bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio). Common fragmentation pathways would involve the loss of the ethoxy group (-OCH₂CH₃), bromine atom (-Br), or other small fragments. nist.govnist.gov

| m/z Value | Possible Fragment Ion | Identity |

|---|---|---|

| 202/204 | [C₄H₅BrF₂O₂]⁺ | Molecular Ion (M⁺) |

| 157/159 | [C₂BrF₂O]⁺ | Loss of -OCH₂CH₃ |

| 123 | [C₄H₅F₂O₂]⁺ | Loss of -Br |

| 77 | [CBrF₂]⁺ | Bromodifluoromethyl cation |

Note: The fragmentation data is based on the principles of mass spectrometry and data available for ethyl bromodifluoroacetate from the NIST WebBook. nist.govnist.gov

Chromatographic Separation Techniques

Chromatographic methods are essential for separating ethyl bromodifluoroacetate from reaction mixtures, byproducts, or impurities, as well as for quantitative analysis.

Gas chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable compounds like ethyl bromodifluoroacetate. chromforum.org The compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. Reactions involving ethyl bromodifluoroacetate can be monitored using GC-MS analysis. rsc.org The choice of column is critical; a thick film PDMS (polydimethylsiloxane) column at a low temperature could be effective. chromforum.org Detection can be achieved using a flame ionization detector (FID) or a mass spectrometer (MS) for identification. chromforum.org

| Parameter | Typical Condition |

|---|---|

| Column | Thick film PDMS (e.g., DB-1, HP-5) |

| Carrier Gas | Helium or Nitrogen |

| Injector Temperature | ~200 °C |

| Oven Program | Initial low temperature, ramped to ~250 °C |

| Detector | FID or MS |

Note: The conditions are representative and would require optimization for a specific application. chromforum.orgscispace.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. A specific reverse-phase (RP) HPLC method has been developed for the analysis of ethyl bromodifluoroacetate. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid |

| Detection | UV or Mass Spectrometry (MS) |

| MS Compatibility | Phosphoric acid can be replaced with formic acid |

Note: This data is based on a specific published method for ethyl bromodifluoroacetate. sielc.com

Advanced Detection Methods

The detection of ethyl dibromofluoroacetate, and related halogenated compounds, is often accomplished through a combination of chromatographic separation and sensitive detection technologies. The choice of method is typically dictated by the sample matrix, the required sensitivity, and the desired level of structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a cornerstone for the analysis of volatile and semi-volatile organic compounds, including halogenated esters. newhaven.edu GC-MS combines the powerful separation capabilities of gas chromatography with the definitive identification provided by mass spectrometry. nih.gov For halogenated acetic acids (HAAs), which are structurally related to the hydrolysis product of this compound, GC-MS methods often require a derivatization step to convert the polar acids into more volatile esters suitable for GC analysis. researchgate.netpsu.eduresearchgate.net This method provides cleaner baselines and fewer interfering peaks compared to older techniques like gas chromatography with electron capture detection (GC-ECD). nih.govpsu.edu The mass spectrometer allows for the identification of compounds based on their unique mass spectra and fragmentation patterns, offering a high degree of confidence.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For the analysis of polar and non-volatile halogenated compounds, LC-MS/MS is an ideal and powerful technique. sciex.com It is particularly well-suited for analyzing fluoroacetate (B1212596) and other haloacetic acids directly in aqueous samples, often without the need for derivatization. nih.govrsc.orgnih.gov This direct aqueous injection approach significantly reduces sample preparation time. nih.govrsc.orgnih.gov The use of tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity, allowing for detection at very low concentrations, such as the sub-μg/L level for the fluoroacetate anion. nih.govnih.gov This is achieved by monitoring specific precursor-to-product ion transitions, which minimizes matrix interference and provides confident identification. sciex.com

| Analytical Technique | Principle | Applicability to this compound | Detection Limits | Key Advantages |

|---|---|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by detection based on mass-to-charge ratio. | Suitable for direct analysis due to its volatility. Can also analyze its hydrolysis products after derivatization. | Typically in the µg/L (ppb) range. nih.gov | High resolution, definitive compound identification, clean baselines. newhaven.edupsu.edu |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation of polar compounds followed by highly selective and sensitive mass detection. | Ideal for analyzing the compound and its degradation products in complex matrices, often without derivatization. | Can reach sub-µg/L (ppb) to ng/L (ppt) levels. sciex.comnih.gov | High sensitivity and specificity, minimal sample preparation, suitable for aqueous samples. sciex.comnih.govnih.gov |

| Combustion Ion Chromatography (CIC) | Combustion of the sample to convert organofluorine to hydrogen fluoride (B91410), followed by ion chromatography. | Measures the total organofluorine content, providing a proxy for the concentration of all fluorinated compounds, including this compound. | Generally in the ng range, which is less sensitive than LC-MS/MS. chromatographyonline.com | Provides a measure of the total organofluorine burden, useful for screening. chromatographyonline.comnih.gov |

Miniaturization of Analytical Systems for Field Applications

The need for rapid, on-site analysis of chemical compounds for environmental monitoring and other applications has driven the development of miniaturized and portable analytical systems. newhaven.edu These systems offer significant advantages in terms of speed, cost, and the ability to perform analyses outside of a traditional laboratory setting. unizg.hr

Field-Portable Gas Chromatography-Mass Spectrometry (GC-MS): The miniaturization of GC-MS systems has led to the availability of portable instruments that can be used for the in-field analysis of volatile and semi-volatile organic compounds. newhaven.eduperkinelmer.com These systems are designed to be smaller, lighter, and easier to operate, making them suitable for deployment at incident sites for rapid screening of organic pollutants in soil and water. nih.govnih.gov Field-portable GC-MS combines rapid sampling techniques, such as solid-phase microextraction (SPME), with fast GC separations and MS detection, enabling on-site identification of hazardous compounds in minutes. nih.govchromatographyonline.com This capability is crucial for making timely decisions regarding environmental contamination and remediation. newhaven.edu

Lab-on-a-Chip (LOC) and Micro Total Analysis Systems (µTAS): Lab-on-a-chip technology involves the integration of multiple laboratory processes, such as sample preparation, separation, and detection, onto a single microfluidic chip. unizg.hrtue.nl These micro total analysis systems are highly appealing for environmental analysis due to their portability, low consumption of reagents and samples, and potential for automation. unizg.hrcranfield.ac.ukrsc.org For the analysis of halogenated compounds, miniaturized systems based on microchip electrophoresis with capacitively coupled contactless conductivity detection (C4D) have been developed. nih.gov Such systems have demonstrated the potential for on-site monitoring of chlorinated acetic acids in water samples with analysis times of less than three minutes. nih.gov The ongoing development of LOC technology aims to create highly integrated, autonomous microanalyzers for in-situ environmental monitoring. su.sersc.org

| Miniaturized System | Operating Principle | Potential Field Application for this compound | Key Features |

|---|---|---|---|

| Field-Portable GC-MS | A compact version of a laboratory GC-MS, designed for on-site use with rapid sampling and analysis cycles. newhaven.edu | Rapid screening of contaminated sites (soil, water, air) to detect the presence and approximate concentration of the compound. | Portability, rapid analysis times (often under 10 minutes), conclusive identification of compounds. perkinelmer.comnih.govchromatographyonline.com |

| Lab-on-a-Chip (LOC) / µTAS | Integration of fluidic handling, separation, and detection on a microfabricated chip. unizg.hrtue.nl | Continuous or frequent monitoring of water sources for contamination by the compound or its degradation products. | Low reagent and sample consumption, high potential for automation, cost-effective for mass deployment. cranfield.ac.ukrsc.org |

Future Directions and Emerging Research Avenues for Ethyl Dibromofluoroacetate

Development of Novel Stereoselective Syntheses

The creation of a stereocenter when one bromine atom in ethyl dibromofluoroacetate is replaced has driven research into asymmetric synthesis. nih.gov A significant future direction lies in the development of more sophisticated and efficient stereoselective methods to control the three-dimensional arrangement of atoms in the products.

Early research demonstrated that Reformatsky-type reactions using EDBFA with aldehydes and ketones in the presence of diethylzinc (B1219324) could produce α-bromo-α-fluoro-β-hydroxyesters. researchgate.net Building on this, enantioselective methods have been developed. For instance, the use of a chiral Lewis acid as a catalyst in the aldol (B89426) reaction of bromofluoroketene ethyl trimethylsilyl (B98337) acetal (B89532) (derived from EDBFA) with aldehydes can yield α-bromo-α-fluoro-β-hydroxy esters with high enantioselectivities (up to 99% ee). nih.govresearchgate.net Another promising approach has been the development of a ligand-promoted asymmetric imino-Reformatsky reaction. This method uses an amino alcohol ligand to achieve the synthesis of enantioenriched α-bromo-α-fluoro-β-lactams with enantioselectivities reaching up to 96% ee. researchgate.net

Future research will likely focus on expanding the library of chiral ligands and catalysts that can effectively control the stereochemistry of reactions involving EDBFA. The goal is to develop methodologies that are not only highly selective but also applicable to a broader range of substrates under mild conditions, making these valuable chiral fluorinated building blocks more accessible.

Table 1: Examples of Stereoselective Syntheses Utilizing this compound

| Reaction Type | Reagents/Catalysts | Product | Key Finding |

|---|---|---|---|

| Enantioselective Aldol Reaction | Chiral Lewis acid, TMSCl, Activated Zn | α-bromo-α-fluoro-β-hydroxy esters | High enantioselectivities (up to 99% ee) achieved. nih.govresearchgate.net |

| Asymmetric Imino-Reformatsky Reaction | Amino alcohol ligand, Et2Zn | α-bromo-α-fluoro-β-lactams | Good yields and high enantioselectivities (up to 96% ee). researchgate.net |

Exploration of New Catalytic Systems for Reactivity

The reactivity of this compound can be significantly enhanced and controlled through catalysis. Exploring novel catalytic systems is a critical research avenue for unlocking new synthetic transformations. Current research has highlighted the potential of both photoredox and copper-based catalysis.

Visible-light-mediated photoredox catalysis has been shown to activate this compound. nih.gov Using Eosin Y as an organocatalyst, EDBFA can be coupled with nucleophiles like indoles and anilines to efficiently synthesize bisindolyl and bisanilinoyl acetate (B1210297) derivatives. nih.gov More recently, a dual photoredox/copper catalytic system has been developed for the synthesis of α-fluorinated areneacetates from arylboronic acids and ethyl 2-bromo-2-fluoroacetate, a related compound, demonstrating a powerful strategy that could be adapted for EDBFA. nih.gov

Copper-catalyzed reactions have also emerged as a powerful tool. Various copper systems can mediate cross-coupling reactions, 1,4-additions, and radical additions. researchgate.net For example, copper catalysis enables the selective C5-H bromination or difluoromethylation of 8-aminoquinoline (B160924) amides using ethyl bromodifluoroacetate as a bifunctional reagent, where the reaction outcome is controlled by the copper catalyst's oxidation state and the additives used. rsc.orgnih.gov These findings pave the way for future research into other transition-metal catalysts (e.g., nickel, palladium, cobalt) and novel ligand designs to further expand the reaction scope of EDBFA, enabling more precise and efficient C-C and C-heteroatom bond formations. researchgate.net

Table 2: Emerging Catalytic Systems for Ethyl Halofluoroacetate Reactivity

| Catalytic System | Reaction Type | Substrates | Key Advantage |

|---|---|---|---|

| Visible Light Photoredox | Organocatalytic Coupling | Indoles, Anilines | Metal-free activation under mild conditions. nih.gov |

| Dual Photoredox/Copper | Cross-Coupling | Arylboronic acids, Ethyl bromodifluoroacetate | Synergistic catalysis for rapid generation of aryldifluoromethylacetates. nih.gov |

| Copper(I) / Copper(II) | Selective C-H Functionalization | 8-aminoquinoline amides | Catalyst-controlled selectivity for either bromination or difluoromethylation. rsc.orgnih.gov |

Expansion of Applications in Drug Discovery and Development

Organofluorine compounds are integral to modern medicine, with fluorine present in approximately 20% of all marketed drugs. nih.gov this compound serves as a key starting material for synthesizing fluorinated molecules with potential therapeutic applications. nih.govchemimpex.com Future research will continue to exploit EDBFA to create novel drug candidates.

A significant area of application is the synthesis of fluorinated β-lactams, which are important scaffolds in medicinal chemistry, known for their antibacterial properties. researchgate.net EDBFA has been used in Reformatsky-type reactions with imines to produce α-bromo-α-fluoro-β-lactams and 3-fluoroazetidin-2-ones, which have been investigated as anticancer agents designed as analogues of the tubulin-targeting agent Combretastatin A-4. researchgate.netmdpi.com The incorporation of fluorine can modify enzyme inhibition activity and other pharmacological properties. jst.go.jp

Furthermore, EDBFA is a precursor to intermediates for treating neurological disorders and for synthesizing monofluorinated C-glycosides, which are of interest due to their enhanced chemical stability compared to non-fluorinated counterparts. nih.gov The expansion of EDBFA's role in drug discovery will involve its use in creating diverse libraries of fluorinated compounds for high-throughput screening and developing more complex fluorinated analogues of known bioactive molecules to improve properties like metabolic stability and binding affinity. jst.go.jpnih.govnih.gov

Sustainable Chemical Manufacturing Practices

The long-term viability of organofluorine chemistry is intrinsically linked to sustainable manufacturing practices. societechimiquedefrance.frrsc.org A major consideration is the reliance on fluorspar (CaF₂) as the primary source of all fluorine, a finite geological resource. rsc.orgworktribe.com While the direct synthesis of EDBFA via greener routes is an area for future development, a broader focus is on the entire life cycle of organofluorine compounds. societechimiquedefrance.fr